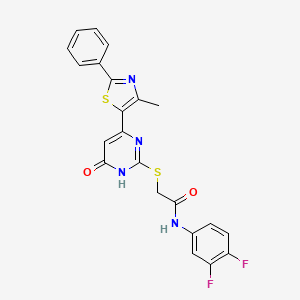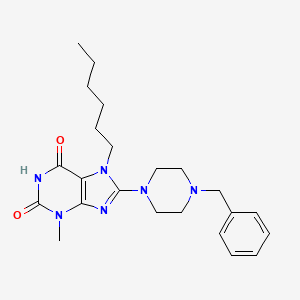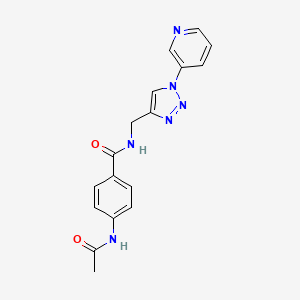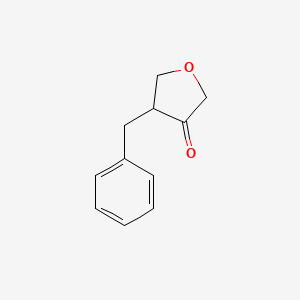![molecular formula C11H9ClN4 B2948560 4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 1247051-22-4](/img/structure/B2948560.png)
4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine” is a derivative of pyrrolo[2,3-d]pyrimidine . It is a part of a series of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives that contain chlorine atoms in positions 4 and 6 .
Synthesis Analysis
The synthesis of this compound involves the use of a microwave technique, which is a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound was analyzed using various techniques such as IR spectroscopy, 1H NMR, and 13C NMR . For instance, the IR spectrum showed peaks at 3137 cm-1 (NH), 1676 cm-1 (C=O), and 1609 cm-1 (C=N) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a yield of 71% as a yellow solid, with a melting point of 287–288 °C . The IR, 1H NMR, and 13C NMR spectra provide further information about its chemical properties .Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives have been studied for their potential anticancer properties. For instance, certain pyrimidine derivatives have shown cytotoxic effects in MTT assays, which are used to measure the cell viability and proliferation . The specific compound may also be explored for similar anticancer applications.
Synthetic Chemistry
Pyrimidine and its derivatives are key in synthetic chemistry, serving as building blocks for various pharmacologically active compounds . The compound could be used in the synthesis of new drugs with improved properties.
Drug Design
In drug design, pyrimidine derivatives are often modified to improve their interaction with biological targets. Modifications on the pyrimidine nucleus can lead to new compounds with potential therapeutic applications .
Molecular Docking Studies
Molecular docking studies are crucial in understanding how drugs interact with their targets at the molecular level. Pyrimidine derivatives can be used in such studies to design more effective drugs .
Anti-fibrotic Activities
Some pyrimidine derivatives have been found to exhibit anti-fibrotic activities, which could be beneficial in treating diseases like fibrosis . The compound you’re interested in might be researched for such activities as well.
SAR Analysis
Structure-activity relationship (SAR) analysis is a method used to identify the chemical groups responsible for evoking a target biological effect. Pyrimidine derivatives are often subjected to SAR analysis to optimize their pharmacological profile .
Mechanism of Action
Target of Action
The primary target of 4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is often dysregulated in cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase . The compound’s interaction with CDK2 can lead to changes in the cell cycle, potentially leading to cell death .
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, which can lead to apoptosis, or programmed cell death . This can have downstream effects on cell proliferation and growth, particularly in cancer cells where the cell cycle is often dysregulated .
Result of Action
The compound has shown promising results in inhibiting the growth of various cancer cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cancer cells . It also induces apoptosis within these cells , leading to a decrease in their proliferation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other molecules or drugs can influence the compound’s efficacy through potential drug-drug interactions. It’s also worth noting that the compound’s action can be influenced by the specific characteristics of the target cells, such as their metabolic state, the presence of specific receptors, and their proliferation rate.
properties
IUPAC Name |
4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-9-7-3-1-4-8(7)15-11(16-9)10-13-5-2-6-14-10/h2,5-6H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUMTHOBYXNNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one](/img/structure/B2948478.png)
![5-ethoxy-6-ethyl-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2948479.png)
![2-Bromo-N-[(1-ethylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2948480.png)
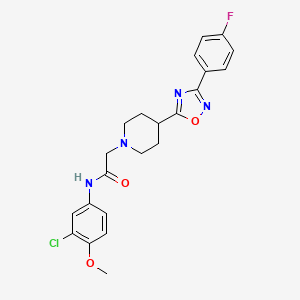
![2-(4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2948485.png)
![N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2948486.png)
![2-((3-chlorophenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2948488.png)
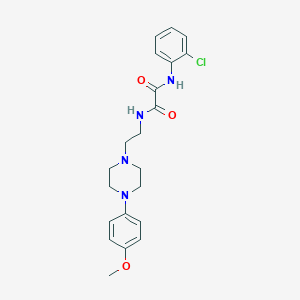
![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylbenzimidazole](/img/structure/B2948491.png)
![3-amino-N-[3-(dimethylamino)propyl]-4-oxoquinazoline-2-carboxamide](/img/structure/B2948492.png)
